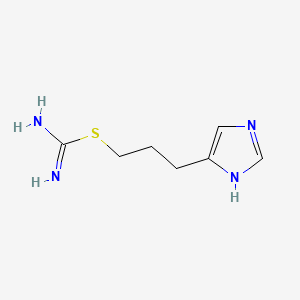

3-(1H-imidazol-5-yl)propyl carbamimidothioate

概要

説明

. この化合物は、ヒスタミン H3 受容体の様々な生理学的および病理学的プロセスにおける役割を研究するための科学研究において主に使用されてきました。

準備方法

化学反応の分析

VUF 8328 は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は特定の条件下で酸化を受ける可能性がありますが、試薬や生成物に関する詳細情報は限られています。

還元: 酸化と同様に、還元反応を実行できますが、具体的な詳細は不足しています。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応のための様々な求核剤が含まれます。生成される主な生成物は、使用する具体的な反応条件と試薬によって異なります。

科学研究における用途

VUF 8328 は、科学研究において幅広い用途があります。これには以下が含まれます。

科学的研究の応用

VUF 8328 has a wide range of applications in scientific research, including:

作用機序

類似化合物との比較

VUF 8328 は、ヒスタミン H3 受容体に対する特異的なアゴニスト活性においてユニークです。類似の化合物には以下が含まれます。

イプロミジン: 別のヒスタミン受容体アゴニストですが、受容体サブタイプ特異性が異なります.

ジマプリット: ヒスタミン H2 受容体アゴニストで、VUF 8328 と構造が異なります.

JNJ-7777120: ヒスタミン H4 受容体アンタゴニストで、受容体研究で比較するために使用されます.

VUF 8328 は、H3 受容体に対する特異的な活性があるため、ヒスタミン受容体研究において貴重なツールとなっています。

生物活性

3-(1H-imidazol-5-yl)propyl carbamimidothioate is a compound of significant interest due to its diverse biological activities, particularly its interaction with histamine receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring connected to a propyl chain and a carbamimidothioate group. The imidazole moiety is crucial for its receptor interactions, while the carbamimidothioate enhances its pharmacological properties.

Histamine Receptor Agonism

The compound has been identified as an agonist for histamine receptors, particularly the H3 receptor. Activation of these receptors is associated with various physiological processes, including neurotransmission and immune response modulation. Research indicates that this compound may influence:

- Cognitive functions : By modulating histamine signaling in the central nervous system (CNS), it may have implications for conditions such as Alzheimer's disease and schizophrenia.

- Inflammatory responses : Its interaction with histamine receptors suggests potential roles in managing allergic reactions and inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an antimicrobial agent . Further screening revealed derivatives with even lower MIC values, suggesting that structural modifications could enhance its efficacy against resistant strains.

The primary mechanism by which this compound exerts its effects involves the modulation of histamine receptor activity. This interaction leads to downstream signaling changes that affect various cellular pathways:

- cAMP signaling pathway : The compound has been shown to influence cAMP levels in cells expressing histamine receptors, which is crucial for many physiological responses.

- Inhibition of farnesyltransferase : Similar compounds have demonstrated potent inhibition of farnesyltransferase, which plays a role in cancer cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring or the propyl chain can significantly alter its receptor affinity and efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at C4 of imidazole | Increased potency at H3 receptor |

| Alteration of propyl chain length | Variation in receptor selectivity |

These insights are vital for guiding future drug design efforts aimed at enhancing the therapeutic potential of this compound.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Neuropharmacology : A study demonstrated that this compound improved cognitive function in animal models by enhancing histaminergic signaling, suggesting potential applications in treating neurodegenerative diseases .

- Oncology : In vitro studies indicated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines, further supporting its potential as an anticancer agent.

特性

IUPAC Name |

3-(1H-imidazol-5-yl)propyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-7(9)12-3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVWGBVEFRHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。